![molecular formula C27H31N3S B2867484 2-Phenyl-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyrimidine CAS No. 371145-14-1](/img/structure/B2867484.png)
2-Phenyl-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Synthetic pathways include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are fused nitrogen-bridged heterocyclic compounds . The exact molecular structure of your specific compound would depend on the positions and nature of the phenyl and triisopropylphenyl groups.Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines are diverse and depend on the specific substituents present on the molecule . They can undergo transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .科学的研究の応用
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing novel imidazo[1,2-a]pyrimidine compounds, exploring their potential in various applications. For example, novel antimicrobial agents based on imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine structures have been synthesized and tested against various bacteria, showing significant inhibitory activities. These studies highlight the versatility of the imidazo[1,2-a]pyrimidine scaffold in developing new bioactive molecules (Al‐Tel & Al‐Qawasmeh, 2010).
Antiviral and Antimicrobial Activities
Compounds derived from imidazo[1,2-a]pyrimidine have been studied for their antiviral and antimicrobial properties. For instance, derivatives bearing a thioether side chain and substitutions at the 6 or 8 position showed potent activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV), indicating a promising approach for therapeutic development against these viruses (Véron et al., 2007).
Anti-corrosion Applications
The synthesis and characterization of triazole, thiadiazole, and thiazole derivatives containing the imidazo[1,2-a]pyrimidine moiety have revealed their potential as anti-corrosion agents. These findings suggest that imidazo[1,2-a]pyrimidine derivatives could be useful in protecting metals against corrosion, contributing to the development of more durable materials (Rehan, Al Lami, & Khudhair, 2021).
Fluorescent Properties for Biomarker Applications
Studies on 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines have explored their fluorescent properties, indicating their potential as biomarkers and photochemical sensors. The hydroxymethyl group, in particular, has been investigated for its role in enhancing fluorescence intensity, which could be valuable in biological imaging and analytical chemistry applications (Velázquez-Olvera et al., 2012).
Chemical-Genetic Profiling for Target Pathway Identification
Imidazo[1,2-a]pyridines and pyrimidines have been profiled chemically and genetically, revealing their impact on essential, conserved cellular processes. Such profiling has distinguished between compounds with similar structures but different mechanisms of action, including disrupting mitochondria and acting as DNA poisons. This research underscores the potential of these compounds to elucidate target pathways in yeast and human cells, contributing to the understanding of cellular physiology and the development of new therapeutic strategies (Yu et al., 2008).
作用機序
Target of Action
Imidazo[1,2-a]pyridine derivatives, to which this compound belongs, have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives interact with their targets, leading to a reduction in bacterial growth .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to interfere with the biochemical pathways of mycobacterium tuberculosis, leading to its inhibition .
Pharmacokinetics
Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to cause a significant reduction in the bacterial load of mycobacterium tuberculosis .
将来の方向性
特性
IUPAC Name |
2-phenyl-3-[2,4,6-tri(propan-2-yl)phenyl]sulfanylimidazo[1,2-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3S/c1-17(2)21-15-22(18(3)4)25(23(16-21)19(5)6)31-26-24(20-11-8-7-9-12-20)29-27-28-13-10-14-30(26)27/h7-19H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDHNJRQIAAGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)SC2=C(N=C3N2C=CC=N3)C4=CC=CC=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
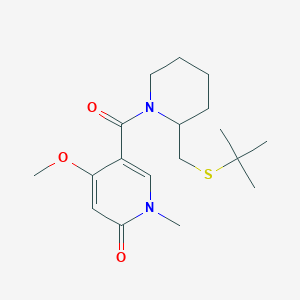

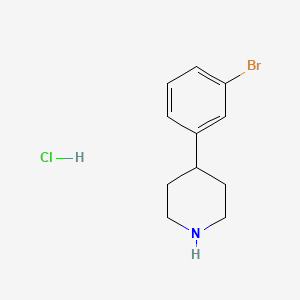
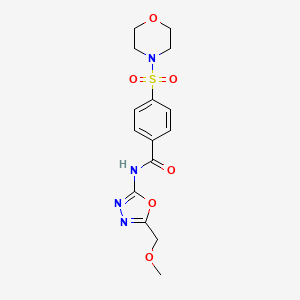
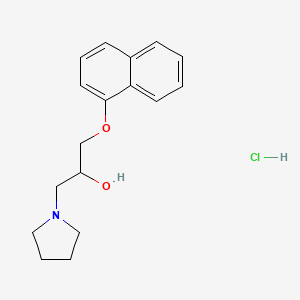

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B2867411.png)
![3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2867412.png)

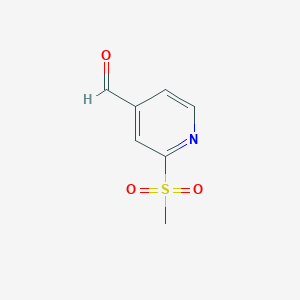

![4-(N-benzyl-N-ethylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2867419.png)
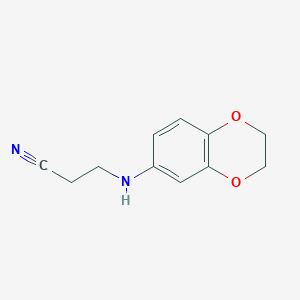
![1-benzyl-N-(3,4-dimethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2867423.png)
